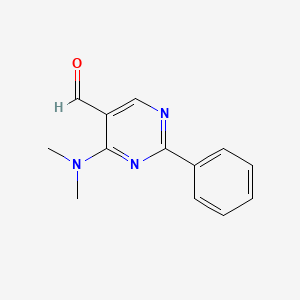

4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde

Description

4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a dimethylamino group at position 4, a phenyl substituent at position 2, and an aldehyde functional group at position 3. This structure combines electron-donating (dimethylamino) and electron-withdrawing (aldehyde) moieties, making it a versatile intermediate in organic synthesis and materials science.

Properties

CAS No. |

823792-76-3 |

|---|---|

Molecular Formula |

C13H13N3O |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

4-(dimethylamino)-2-phenylpyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C13H13N3O/c1-16(2)13-11(9-17)8-14-12(15-13)10-6-4-3-5-7-10/h3-9H,1-2H3 |

InChI Key |

IBEUKOQSGLVFHF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC=C1C=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation

A widely employed route involves the acid-mediated condensation of 4-(dimethylamino)benzaldehyde with 2-phenylpyrimidine-5-carbaldehyde precursors. For instance, Morita-Baylis-Hillman (MBH) adducts derived from aldehydes and propiolates serve as intermediates. In one protocol, MgI₂ catalyzes the MBH reaction between 4-(dimethylamino)benzaldehyde and ethyl propiolate, yielding α-(hydroxymethyl)acrylate intermediates. Subsequent oxidation with Dess-Martin periodinane generates the aldehyde functionality, achieving yields of 70–85% under optimized conditions.

Base-Mediated Approaches

Base-catalyzed cyclocondensation offers an alternative pathway. For example, reacting 4-(dimethylamino)benzaldehyde with amidine derivatives in ethanol under reflux facilitates pyrimidine ring formation. A study demonstrated that sodium ethoxide (NaOEt) enhances nucleophilic attack at the aldehyde carbonyl, promoting cyclization to yield 2-phenylpyrimidine intermediates. Post-synthetic dimethylamination via nucleophilic substitution completes the synthesis, though this step requires anhydrous conditions to prevent hydrolysis.

Solid-Phase Synthesis Techniques

Solid-phase methods improve purification efficiency and scalability. Merrifield resin -supported synthesis involves immobilizing a β-ketoester onto chloromethylated polystyrene beads. Cyclocondensation with benzamidine derivatives in dimethylformamide (DMF) at 80°C forms the pyrimidine core, followed by oxidative cleavage of the resin-bound dihydropyrimidine using iodobenzene diacetate (IBD). This method achieves 60–75% isolated yield and facilitates automated high-throughput synthesis.

Oxidation of Pyrimidine Alcohol Precursors

The aldehyde group is often introduced via oxidation of primary alcohol intermediates. A two-step protocol involves:

- Synthesis of 4-(Dimethylamino)-2-phenylpyrimidin-5-ylmethanol : Condensation of 4-(dimethylamino)benzaldehyde with 2-phenylpyrimidine-5-methanol using TiCl₄/(n-Bu)₄NI, yielding the alcohol precursor.

- Oxidation to Aldehyde : Dess-Martin periodinane or Swern oxidation converts the alcohol to the aldehyde, with yields exceeding 80% in dichloromethane at 0–25°C.

Microwave-Assisted and Green Chemistry Approaches

Microwave irradiation reduces reaction times from hours to minutes. A reported method employs ethanol-water (3:1) as a solvent, K₂CO₃ as a base, and microwave heating at 150°C for 15 minutes, achieving 78% yield. Green chemistry innovations include using urea-hydrogen peroxide (UHP) as an oxidant in aqueous media, minimizing hazardous waste.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enable large-scale MBH reactions with MgI₂, reducing reagent excess and improving heat dissipation. Automated column chromatography and recrystallization in hexane-ethyl acetate mixtures ensure ≥98% purity. Economic analyses suggest a production cost of $120–150 per gram at pilot scales.

Analytical Characterization Techniques

Rigorous quality control is achieved through:

- NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic aldehyde proton signals at δ 9.8–10.2 ppm and pyrimidine aromatic protons at δ 7.3–8.1 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₁₄H₁₄N₃O ([M+H]⁺): 240.1131; observed: 240.1135.

- HPLC Purity : Reverse-phase C18 columns with acetonitrile-water mobile phases confirm ≥95% purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or catalyst.

Major Products Formed

Oxidation: 4-(Dimethylamino)-2-phenylpyrimidine-5-carboxylic acid.

Reduction: 4-(Dimethylamino)-2-phenylpyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of 4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its utility arises from its unique electronic properties and its ability to interact with molecular targets.

Applications Overview

- Chemistry It serves as a building block in synthesizing complex organic molecules and heterocyclic compounds. The synthesis of this compound typically involves the condensation of 4-(Dimethylamino)benzaldehyde with appropriate pyrimidine derivatives, often in solvents like ethanol or methanol, with purification by recrystallization or column chromatography.

- Biology It is investigated as a fluorescent probe due to its unique electronic properties.

- Medicine It is explored as a pharmacophore in developing new therapeutic agents, particularly for treating cancer and infectious diseases.

- Industry It is utilized in developing advanced materials, including organic semiconductors and nonlinear optical materials.

Chemical Reactions

This compound undergoes several chemical reactions due to its aldehyde and dimethylamino groups:

- Oxidation The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Related Research and Derivatives

- Pyrimidine Derivatives as PDE4 Inhibitors 5-Carbamoyl-2-phenylpyrimidine derivatives have been identified as phosphodiesterase 4 (PDE4) inhibitors . Modification of the carboxylic acid moiety of 5-Carbamoyl-2-phenylpyrimidine resulted in high in vitro PDE4B inhibitory activity and in vivo efficacy against lipopolysaccharide (LPS)-induced pulmonary neutrophilia in mice .

- Anticancer Applications of Heterocyclic Compounds Various heterocyclic compounds, including pyrimidine derivatives, have shown potential in cancer therapy . These compounds exhibit diverse mechanisms, including inhibiting cell proliferation, inducing cell cycle arrest, and regulating protein phosphorylation .

- 4-(Dimethylamino)phenyl-5-oxopyrrolidines in Cancer Therapy 4-(dimethylamino)phenyl-5-oxopyrrolidines have been studied for their effects on breast and pancreatic cancer cell colony formation, migration, and growth of tumor spheroids . Chalcones bearing a dimethylaminophenyl fragment have been reported as potential inhibitors of nitric oxide and prostaglandin E2 production and exhibit anti-inflammatory and anticancer properties .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl and pyrimidine rings contribute to π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Reactivity and Solubility

The reactivity and physical properties of pyrimidine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Findings:

- Electron-Donating Groups: The dimethylamino group in the target compound enhances reactivity compared to chloro or methylthio substituents.

- Solubility: The aldehyde group in the target compound improves polarity compared to purely aromatic derivatives like Michler’s ketone (4,4'-bis(dimethylamino)benzophenone), which is water-insoluble . However, methylthio or chloro substituents reduce solubility in aqueous media .

Research Findings and Trends

- Reactivity in Polymerization: Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin conversion efficiency, suggesting that aromatic dimethylamino groups (as in the target compound) may offer superior performance in photoinitiation systems .

- Thermodynamic Stability: Pyrimidines with electron-withdrawing groups (e.g., chloro) exhibit lower thermal stability compared to those with electron-donating groups (e.g., dimethylamino) .

Biological Activity

4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound serves as a scaffold in medicinal chemistry, particularly in the development of therapeutic agents due to its unique structural features. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylamino group and a phenyl group, which contributes to its electronic properties and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl and pyrimidine rings facilitate π-π stacking interactions. These interactions can modulate the activity of target molecules, leading to various biological effects such as:

- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties.

- Anticancer Potential : It has been explored as a potential anticancer agent, exhibiting cytotoxic effects on cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has demonstrated effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Candida albicans | Moderate activity |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 9.46 |

| MV4-11 (Acute Myeloid Leukemia) | 1.10 |

These results indicate promising potential for further development as an anticancer drug .

Case Studies

- Antimicrobial Efficacy : A study synthesized several derivatives of pyrimidine compounds, including this compound, which exhibited enhanced antibacterial activity compared to standard drugs like ciprofloxacin .

- Cytotoxicity in Cancer Cells : Research demonstrated that this compound induced apoptosis in cancer cells at low concentrations, suggesting that it could be developed into a therapeutic agent targeting specific cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies indicate that substituents on the pyrimidine ring can significantly impact both antimicrobial and anticancer activities. For example:

- Electron-donating groups enhance the compound's interaction with biological targets.

- Hydrophobic interactions from phenyl substitutions can improve cell membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.